An In-Depth Technical Guide to 2,2-Dimethylaziridine
An In-Depth Technical Guide to 2,2-Dimethylaziridine
CAS Number: 2658-24-4
Synonyms: 2,2-Dimethylethyleneimine
This guide provides a comprehensive overview of 2,2-dimethylaziridine, a valuable heterocyclic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and applications.
Core Properties and Data
2,2-Dimethylaziridine is a cyclic amine featuring a three-membered ring. Its inherent ring strain makes it a reactive intermediate, susceptible to ring-opening reactions, which is a key feature exploited in synthetic chemistry.
Physicochemical Data
The fundamental physicochemical properties of 2,2-dimethylaziridine are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2658-24-4 | [1][2] |
| Molecular Formula | C₄H₉N | [1][3] |
| Molecular Weight | 71.12 g/mol | [3] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 49 °C at 760 mmHg; 70-72 °C | [4][5] |
| Density | 0.78 g/cm³ | [4] |
| pKa (Predicted) | 8.28 ± 0.40 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2-dimethylaziridine.
| Spectroscopy | Data Highlights | Reference(s) |
| ¹³C NMR | Spectra available for review. | [2][6] |
| ¹⁵N NMR | Spectra available for review. | [2] |
| Mass Spec (GC-MS) | Spectra available, with major peaks at m/z 30, 28, and 56 in one dataset, and 56, 30, and 71 in another. | [2] |
| Infrared (IR) | Near IR spectra available for review. | [2] |
Synthesis and Purification
The primary synthetic route to 2,2-dimethylaziridine involves the cyclization of an amino alcohol.
Experimental Protocol: Synthesis from 2-Amino-2-methylpropanol
A common method for the preparation of 2,2-dimethylaziridine is the reaction of 2-amino-2-methylpropanol with sulfuric acid to form the corresponding amino acid sulfate ester, which is subsequently cyclized upon treatment with a strong base.[1]
Step 1: Esterification
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2-Amino-2-methylpropanol is reacted with sulfuric acid. This step involves the protonation of the amino group and esterification of the hydroxyl group.
Step 2: Cyclization
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The resulting product from Step 1, a brown solid, is treated with a sodium hydroxide solution at 125 °C.[1] This promotes an intramolecular nucleophilic substitution, where the deprotonated amino group displaces the sulfate ester, forming the aziridine ring.[1] This process typically yields 2,2-dimethylaziridine in a range of 45-51%.[1]
A similar patented method for the synthesis of 2-methylaziridine from isopropanolamine, sulfuric acid, and a liquid alkali highlights the industrial applicability of this general approach.[7]
Purification Method
For applications requiring high purity, 2,2-dimethylaziridine can be purified by the following procedure:
-
The compound is dried over solid potassium hydroxide (KOH).
-
It is then filtered and freshly distilled from sodium.
-
For storage, it should be kept under a dry nitrogen atmosphere.[1]
Chemical Reactivity and Applications
The high ring strain of the aziridine ring in 2,2-dimethylaziridine dictates its reactivity, making it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. The ring-opening reactions are of particular importance.
Ring-Opening Reactions
The regioselectivity of the ring-opening of substituted aziridines is a critical aspect of their synthetic utility.[8][9][10] For non-activated aziridines like 2,2-dimethylaziridine, the ring-opening typically requires activation, for example, by protonation of the nitrogen atom or by using a Lewis acid, followed by nucleophilic attack.
Nucleophilic Ring-Opening: The reaction of activated 2,2-dimethylaziridines with various nucleophiles is a cornerstone of their application. The regioselectivity of this reaction is influenced by the nature of the activating group on the nitrogen and the nucleophile itself.
Experimental Protocol: Reaction with Grignard Reagents
Activated 2,2-dimethylaziridines react with Grignard reagents (RMgHal) in boiling tetrahydrofuran (THF). These reactions can yield products of "normal" ring-opening, where the nucleophile attacks the less substituted carbon, as well as rearranged products. The product distribution is highly dependent on the activating group on the aziridine nitrogen, the nature of the Grignard reagent, and the reaction conditions.
A proposed mechanism involves a Lewis acid-assisted attack of the halide from the Grignard reagent on the tertiary carbon of the aziridine ring, leading to an "abnormal" ring-opening. This intermediate can then react further to give the observed products.
Applications in Bioactive Compound Synthesis
Aziridines are valuable building blocks in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[11] The ring-opening of aziridines provides a direct route to vicinal diamines and other functionalized amines, which are common motifs in pharmaceuticals. The regioselective nature of the ring-opening allows for the controlled introduction of various functionalities.[8][9]
Safety Information
2,2-Dimethylaziridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[2]
Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Synthesis of 2,2-Dimethylaziridine
References
- 1. Page loading... [guidechem.com]
- 2. 2,2-Dimethylaziridine | C4H9N | CID 227244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,2-dimethylaziridine | 2658-24-4 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
